molecular formula C21H23N3O6S B1223476 (2S)-2-[[(3,5-dimethoxyphenyl)-oxomethyl]amino]-3-methylbutanoic acid [2-[(3-cyano-2-thiophenyl)amino]-2-oxoethyl] ester

(2S)-2-[[(3,5-dimethoxyphenyl)-oxomethyl]amino]-3-methylbutanoic acid [2-[(3-cyano-2-thiophenyl)amino]-2-oxoethyl] ester

Cat. No. B1223476
M. Wt: 445.5 g/mol
InChI Key: ZFQXMQVJWYPPEU-SFHVURJKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2S)-2-[[(3,5-dimethoxyphenyl)-oxomethyl]amino]-3-methylbutanoic acid [2-[(3-cyano-2-thiophenyl)amino]-2-oxoethyl] ester is a depsipeptide.

Scientific Research Applications

1. Coordination Compounds and Spectroscopy

A study by Warnke and Trojanowska (1993) explored the 1H NMR spectra of 2-aminooxypropanoic acid and its methyl ester, investigating their interaction with palladium(II) in various solvents. This research has implications for understanding the coordination chemistry of similar compounds (Warnke & Trojanowska, 1993).

2. Chemoenzymatic Synthesis

Andruszkiewicz, Barrett, and Silverman (1990) conducted research on the chemoenzymatic synthesis of (R)- and (S)-4-Amino-3-methylbutanoic acids. This study highlights the potential of enzymatic processes in synthesizing complex organic compounds, relevant to the compound (Andruszkiewicz et al., 1990).

3. Synthetic Chemistry of Thiophene Derivatives

Kucherenko, Zadorozhny, and Kovtunenko (2008) explored the synthesis of positional isomers of thienopyrimidinones, involving condensation reactions with esters of amino thiophene carboxylic acids. This research is relevant for understanding the synthetic pathways and chemical behavior of thiophene-containing compounds similar to the queried chemical (Kucherenko et al., 2008).

4. Structural Analysis and X-Ray Crystallography

Nakamura et al. (1976) reported on the X-ray structure determination of a similar compound, providing insights into the stereochemical and structural aspects that can be crucial for understanding the behavior and applications of the compound in scientific research (Nakamura et al., 1976).

properties

Product Name

(2S)-2-[[(3,5-dimethoxyphenyl)-oxomethyl]amino]-3-methylbutanoic acid [2-[(3-cyano-2-thiophenyl)amino]-2-oxoethyl] ester

Molecular Formula

C21H23N3O6S

Molecular Weight

445.5 g/mol

IUPAC Name

[2-[(3-cyanothiophen-2-yl)amino]-2-oxoethyl] (2S)-2-[(3,5-dimethoxybenzoyl)amino]-3-methylbutanoate

InChI

InChI=1S/C21H23N3O6S/c1-12(2)18(24-19(26)14-7-15(28-3)9-16(8-14)29-4)21(27)30-11-17(25)23-20-13(10-22)5-6-31-20/h5-9,12,18H,11H2,1-4H3,(H,23,25)(H,24,26)/t18-/m0/s1

InChI Key

ZFQXMQVJWYPPEU-SFHVURJKSA-N

Isomeric SMILES

CC(C)[C@@H](C(=O)OCC(=O)NC1=C(C=CS1)C#N)NC(=O)C2=CC(=CC(=C2)OC)OC

Canonical SMILES

CC(C)C(C(=O)OCC(=O)NC1=C(C=CS1)C#N)NC(=O)C2=CC(=CC(=C2)OC)OC

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2S)-2-[[(3,5-dimethoxyphenyl)-oxomethyl]amino]-3-methylbutanoic acid [2-[(3-cyano-2-thiophenyl)amino]-2-oxoethyl] ester
Reactant of Route 2
Reactant of Route 2
(2S)-2-[[(3,5-dimethoxyphenyl)-oxomethyl]amino]-3-methylbutanoic acid [2-[(3-cyano-2-thiophenyl)amino]-2-oxoethyl] ester
Reactant of Route 3
Reactant of Route 3
(2S)-2-[[(3,5-dimethoxyphenyl)-oxomethyl]amino]-3-methylbutanoic acid [2-[(3-cyano-2-thiophenyl)amino]-2-oxoethyl] ester
Reactant of Route 4
Reactant of Route 4
(2S)-2-[[(3,5-dimethoxyphenyl)-oxomethyl]amino]-3-methylbutanoic acid [2-[(3-cyano-2-thiophenyl)amino]-2-oxoethyl] ester
Reactant of Route 5
Reactant of Route 5
(2S)-2-[[(3,5-dimethoxyphenyl)-oxomethyl]amino]-3-methylbutanoic acid [2-[(3-cyano-2-thiophenyl)amino]-2-oxoethyl] ester
Reactant of Route 6
Reactant of Route 6
(2S)-2-[[(3,5-dimethoxyphenyl)-oxomethyl]amino]-3-methylbutanoic acid [2-[(3-cyano-2-thiophenyl)amino]-2-oxoethyl] ester

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